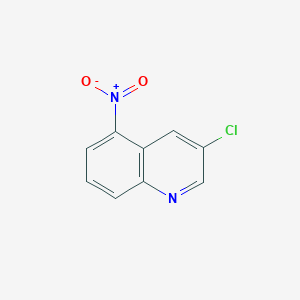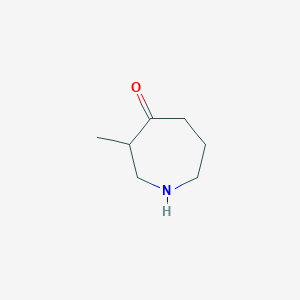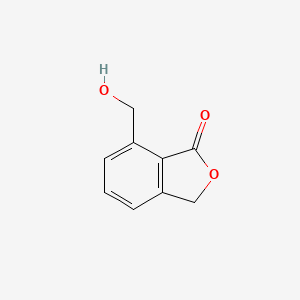
5-(Bromomethyl)-2-isopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isopropylthiazole typically involves the bromomethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, and primary or secondary amines for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-isopropylthiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-isopropylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of biologically active molecules, where the thiazole ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
- 5-(Methylthio)-2-isopropylthiazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-2-isopropylthiazole is unique due to the presence of the bromine atom, which imparts higher reactivity and electrophilicity. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications .
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Clé InChI |
OOWCLWQOTMPWIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


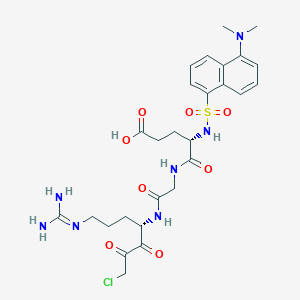

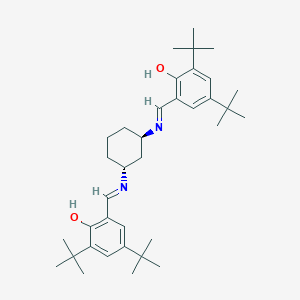

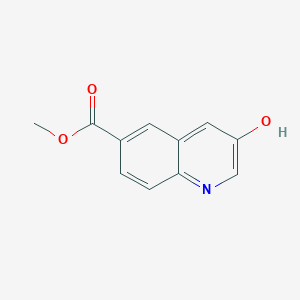

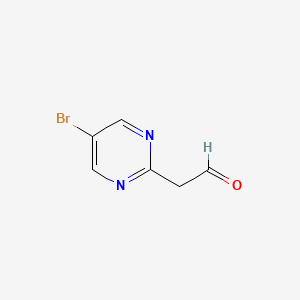

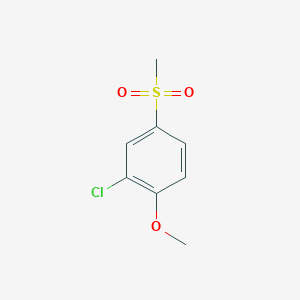
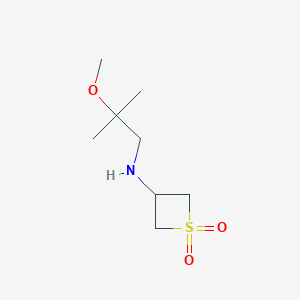
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
